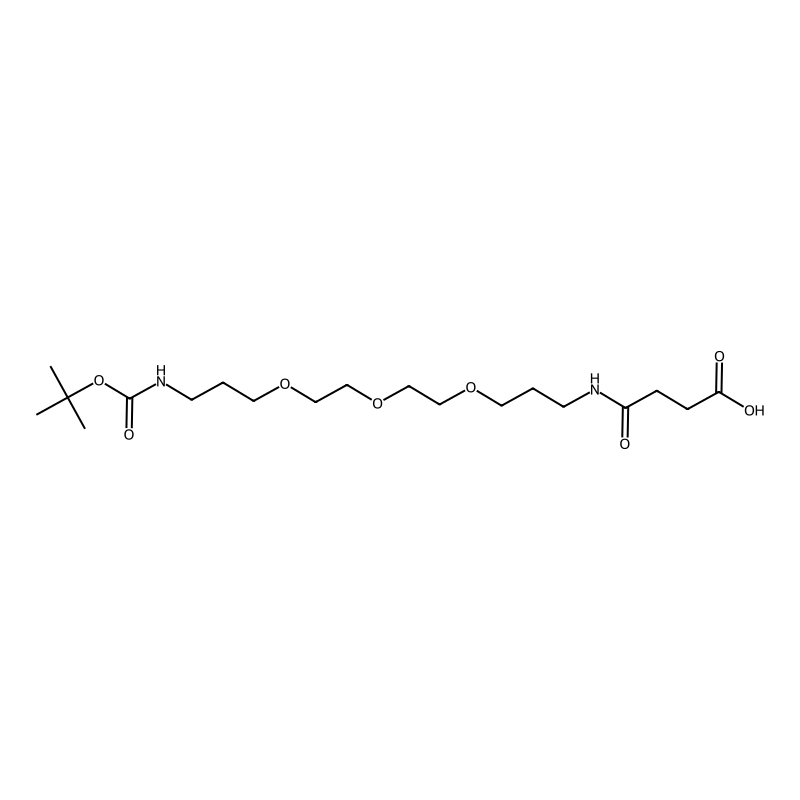

N-Boc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-Boc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine is a discrete, heterobifunctional PEG3 linker engineered for high-precision bioconjugation and advanced material synthesis. Featuring a 4,7,10-trioxa-1,13-tridecanediamine core, it provides a highly hydrophilic, monodisperse spacer that enhances aqueous solubility. The molecule is orthogonally protected, possessing a Boc-protected primary amine on one terminus and a free carboxylic acid (via a succinyl linkage) on the other. This structural dualism allows for strictly controlled, step-wise coupling reactions, making it a critical precursor for antibody-drug conjugates (ADCs), PROTACs, and targeted nanoparticle formulations where exact molecular weight and defined spatial separation are non-negotiable procurement requirements [1].

Research Fit

Substituting this specific heterobifunctional PEG3 linker with cheaper or more common alternatives introduces severe processability and analytical risks. Replacing it with polydisperse PEG mixtures (e.g., PEG 400 or PEG 1000) results in a distribution of chain lengths, which broadens LC-MS peaks, obscures precise molecular weight characterization, and makes exact Drug-to-Antibody Ratio (DAR) calculations impossible. Conversely, using hydrophobic aliphatic linkers (such as 12-aminododecanoic acid derivatives) drastically reduces aqueous solubility, often triggering irreversible aggregation of the final bioconjugate in physiological buffers. Furthermore, attempting to use homobifunctional linkers (like HOOC-PEG3-COOH) inevitably leads to uncontrolled cross-linking and polymerization during activation, destroying batch reproducibility and drastically lowering the yield of the desired 1:1 conjugate [1].

Substitution Risk

Monodisperse vs. Polydisperse PEG Linkers

For regulatory-compliant bioconjugate development, the linker must possess an exact, defined mass. N-Boc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine provides a single discrete molecular weight (420.5 g/mol ), yielding a single sharp peak in LC-MS analysis. In contrast, polydisperse PEG alternatives produce a broad envelope of oligomeric peaks, complicating downstream analytical validation and batch-to-batch reproducibility .

| Evidence Dimension | LC-MS Peak Distribution |

| Target Compound Data | Single discrete mass peak (MW 420.5) |

| Comparator Or Baseline | Polydisperse PEG mixtures (multiple oligomeric peaks) |

| Quantified Difference | Elimination of polymeric mass distribution |

| Conditions | High-resolution LC-MS characterization of bioconjugates |

Procuring monodisperse linkers is mandatory for applications requiring exact mass calculation, such as ADC DAR determination and clinical-stage quality control.

PEG3 Hydrophilicity vs. Aliphatic Linkers

The trioxa (PEG3) core of this linker significantly outperforms equivalent-length carbon chains in maintaining the solubility of conjugated biomolecules. While C12 aliphatic linkers strongly drive hydrophobic collapse and aggregation in aqueous buffers, the oxygen-rich PEG3 backbone maintains a high degree of hydration, stabilizing the conjugate in physiological conditions and preventing precipitation during formulation [1].

| Evidence Dimension | Aqueous Aggregation Propensity |

| Target Compound Data | High aqueous solubility, minimal conjugate aggregation |

| Comparator Or Baseline | C12 aliphatic linkers (high aggregation propensity) |

| Quantified Difference | Significant reduction in hydrophobic collapse |

| Conditions | Aqueous buffer formulation of protein conjugates |

Selecting a PEG-based linker over an aliphatic one prevents costly material loss due to irreversible aggregation during downstream processing.

Heterobifunctional vs. Homobifunctional Linkers

The orthogonal functionalization (Boc-amine and free carboxylic acid) of this compound ensures strictly unidirectional coupling. When activated (e.g., via EDC/NHS), the free carboxylic acid reacts exclusively with target amines, while the Boc-protected amine remains inert. Utilizing homobifunctional linkers (e.g., PEG3-dicarboxylic acid) under similar conditions leads to extensive intra- and intermolecular cross-linking, drastically reducing the yield of the target monomeric conjugate [1].

| Evidence Dimension | Target 1:1 Conjugation Yield |

| Target Compound Data | High yield of strictly 1:1 coupled product |

| Comparator Or Baseline | Homobifunctional linkers (extensive cross-linking, low monomer yield) |

| Quantified Difference | Prevention of uncontrolled polymerization |

| Conditions | Amide coupling activation (e.g., EDC/NHS or HATU) |

Heterobifunctional linkers are essential for multi-step syntheses, ensuring high yields and preventing the formation of intractable cross-linked byproducts.

Boc vs. Fmoc Protection Stability

The N-Boc protecting group on this linker is highly stable under the basic conditions (e.g., DIPEA, TEA) commonly used during the activation and coupling of the carboxylic acid terminus. In contrast, Fmoc-protected alternatives are base-labile and can prematurely deprotect during coupling, while completely unprotected heterobifunctional linkers (amino-acids) will immediately self-polymerize upon activation [1].

| Evidence Dimension | Stability during basic coupling |

| Target Compound Data | Stable (no premature deprotection) |

| Comparator Or Baseline | Fmoc-protected linkers (base-labile, premature cleavage) |

| Quantified Difference | Elimination of premature deprotection under basic conditions |

| Conditions | Carboxylic acid activation in the presence of tertiary amines |

Boc-protection allows for robust, scalable coupling reactions in basic environments without the risk of unwanted side reactions.

ADC Linker Synthesis

The monodisperse nature and orthogonal reactivity make this compound ideal for constructing precisely defined ADC linkers, where exact mass is required for DAR analysis and the PEG core is needed to solubilize hydrophobic payloads without causing antibody aggregation .

Orthogonal Surface Functionalization

In biosensor and nanoparticle development, the carboxylic acid can be grafted onto amine-functionalized surfaces via standard EDC/NHS chemistry, leaving the Boc-protected amine available for subsequent controlled deprotection and ligand attachment, preventing surface cross-linking [1].

PROTAC & Bifunctional Degrader Assembly

The defined ~15-20 Å spacer length and high hydrophilicity provide an optimal bridge between E3 ligase ligands and target protein binders, ensuring aqueous solubility without compromising the required spatial geometry for ternary complex formation [2].

Application Fit

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Explore Compound Types